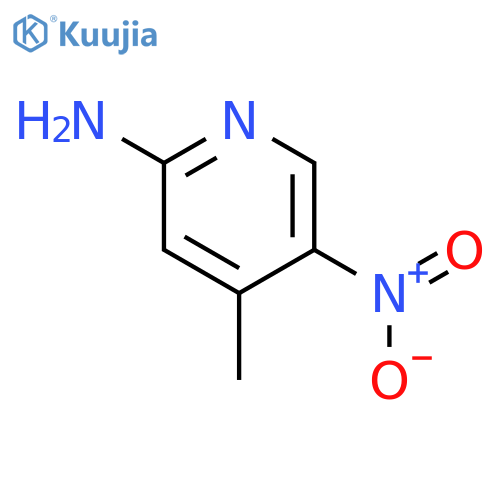Cas no 21901-40-6 (4-Methyl-5-nitro-2-pyridinamine)

21901-40-6 structure
商品名:4-Methyl-5-nitro-2-pyridinamine
4-Methyl-5-nitro-2-pyridinamine 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-5-nitropyridin-2-amine
- 2-Amino-4-methyl-5-nitropyridine
- 2-Amino-5-nitro-4-picoline
- 4-Methyl-5-nitro-2-p
- 4-Methyl-5-nitro-2-pyridinamine
- 2-Amino-4-Mythyl-5-NitroPyridine
- 2-Amino-5-nitro-4-methylpyridine
- 4-methyl-5-nitro-2-aminopyridine
- 4-methyl-5-nitropyridin-2-amine hydro chloride
- 4-methyl-5-nitro-pyridin-2-ylamine
- 4-Methyl-5-nitropyridine-2-amine
- 2-Amino-4-Methyl-5-Nitro pyridine
- 4-methyl-5-nitro-2-pyridylamine
- MLS002667539
- 2-PYRIDINAMINE, 4-METHYL-5-NITRO-
- GRBBNZYMXKTQAI-UHFFFAOYSA-N
- 4-methyl-5-nitropyridin-2-amin
- NSC52452
- 2-Amino-5-nitro-4-picoline (2-Amino-4-methyl-5-nitropyridine
- InChI=1/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8
- BP-10511
- DTXSID20287770
- 4-Methyl-5-nitro-2-pyridinamine #
- SB35479
- CHEMBL3187059
- HY-W002060
- 2-Amino-4-methyl-5-nitropyridine, 98%
- EN300-51197
- 2-Amino-5-nitro-4-picoline (2-Amino-4-methyl-5-nitropyridine)
- 67476-69-1
- AM20070275
- SY004331
- Z1259273230
- FT-0611120
- 919475-22-2
- 21901-40-6
- SMR001557305
- CS-W002060
- HMS3079C14
- AKOS005145595
- SCHEMBL474593
- AC-1722
- PS-3242
- 2-amino-4-methyl-5-nitropyridin
- BCP22095
- NSC-52452
- W-201899
- MFCD00010692
- DB-010142
- STK504016
- A1638
-
- MDL: MFCD00010692
- インチ: 1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8)
- InChIKey: GRBBNZYMXKTQAI-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C([H])N=C(C([H])=C1C([H])([H])[H])N([H])[H])=O
- BRN: 137695
計算された属性
- せいみつぶんしりょう: 153.05400
- どういたいしつりょう: 153.054
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 84.7
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25/4℃)
- 密度みつど: 1.3682 (rough estimate)
- ゆうかいてん: 222.0 to 226.0 deg-C
- ふってん: 351.9℃ at 760 mmHg
- フラッシュポイント: 166.6℃
- 屈折率: 1.6500 (estimate)
- ようかいど: Soluble in DMSO.
- PSA: 84.73000
- LogP: 1.98480
4-Methyl-5-nitro-2-pyridinamine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39-S36/37/39-S22
-
危険物標識:

- セキュリティ用語:S22;S26;S36/37/39
- 危険レベル:IRRITANT
- リスク用語:R20/21/22; R36/37/38
4-Methyl-5-nitro-2-pyridinamine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methyl-5-nitro-2-pyridinamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0466529443-25g |
4-Methyl-5-nitro-2-pyridinamine |
21901-40-6 | 98%(HPLC) | 25g |
¥ 564.7 | 2024-07-20 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19729-25g |
2-Amino-4-methyl-5-nitropyridine, 98% |
21901-40-6 | 98% | 25g |
¥7875.00 | 2023-02-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1297-500g |
4-Methyl-5-nitro-pyridin-2-ylamine |
21901-40-6 | 97% | 500g |
¥4155.41 | 2025-02-21 | |
| Enamine | EN300-51197-0.5g |
4-methyl-5-nitropyridin-2-amine |
21901-40-6 | 97% | 0.5g |
$21.0 | 2023-06-24 | |
| TRC | M325180-2.5g |
4-Methyl-5-nitro-2-pyridinamine |
21901-40-6 | 2.5g |
$ 125.00 | 2022-06-04 | ||
| abcr | AB172593-10 g |
2-Amino-4-methyl-5-nitropyridine, 98%; . |
21901-40-6 | 98% | 10 g |
€77.40 | 2023-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XW900-25g |
4-Methyl-5-nitro-2-pyridinamine |
21901-40-6 | 98% | 25g |
330CNY | 2021-05-10 | |
| abcr | AB172593-25 g |
2-Amino-4-methyl-5-nitropyridine, 98%; . |
21901-40-6 | 98% | 25 g |
€95.30 | 2023-07-20 | |
| Chemenu | CM102719-100g |
4-Methyl-5-nitropyridin-2-amine |
21901-40-6 | 98% | 100g |
$163 | 2021-08-06 | |
| ChemScence | CS-W002060-100g |
4-Methyl-5-nitropyridin-2-amine |
21901-40-6 | 99.06% | 100g |
$108.0 | 2022-04-27 |
4-Methyl-5-nitro-2-pyridinamine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:21901-40-6)4-Methyl-5-nitro-2-pyridinamine
注文番号:A1588
在庫ステータス:in Stock/in Stock
はかる:500g/1kg
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 04:04
価格 ($):157.0/268.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:21901-40-6)2-氨基-4-甲基-5-硝基吡啶
注文番号:LE1680445
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:32
価格 ($):discuss personally
4-Methyl-5-nitro-2-pyridinamine 関連文献
-
1. Selective vicarious nucleophilic amination of 3-nitropyridinesJan M. Bakke,Harald Svensen,Raffaela Trevisan J. Chem. Soc. Perkin Trans. 1 2001 376
-
2. Antimalarial 2-alkoxy-6-chloro-9-dialkylaminoalkylamino-1 : 10-diaza-anthracenesD. M. Besly,A. A. Goldberg J. Chem. Soc. 1954 2448
-
3. Mass spectrometric studies of dissociation constants of noncovalent complexesElisabetta Boeri Erba,Renato Zenobi Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2011 107 199
-
Linyi Wei,Sanjay V. Malhotra Med. Chem. Commun. 2012 3 1250
-
5. Selective vicarious nucleophilic amination of 3-nitropyridinesJan M. Bakke,Harald Svensen,Raffaela Trevisan J. Chem. Soc. Perkin Trans. 1 2001 376
21901-40-6 (4-Methyl-5-nitro-2-pyridinamine) 関連製品
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:21901-40-6)2-Amino-5-nitro-4-picoline

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:21901-40-6)2-Amino-4-methyl-5-nitropyridine

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ









